Dihydromethysticin, (R)-

CYP3A4/CYP3A23 induction kavalactone selectivity pregnane X receptor

(R)-Dihydromethysticin (CAS 329351-76-0) is the naturally configured (6R) enantiomer of the kavalactone dihydromethysticin, a major pharmacologically active constituent isolated from Piper methysticum (kava). It belongs to the six-major-kavalactone family that also includes kavain, dihydrokavain, methysticin, yangonin, and desmethoxyyangonin.

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
CAS No. 329351-76-0
Cat. No. B15186918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromethysticin, (R)-
CAS329351-76-0
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m1/s1
InChIKeyRSIWXFIBHXYNFM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Dihydromethysticin (CAS 329351-76-0): Kavalactone Identity, Stereochemistry, and Procurement-Relevant Baseline


(R)-Dihydromethysticin (CAS 329351-76-0) is the naturally configured (6R) enantiomer of the kavalactone dihydromethysticin, a major pharmacologically active constituent isolated from Piper methysticum (kava) . It belongs to the six-major-kavalactone family that also includes kavain, dihydrokavain, methysticin, yangonin, and desmethoxyyangonin . The compound has a molecular formula of C₁₅H₁₆O₅ and a monoisotopic mass of 276.0998 Da, featuring a 4-methoxy-5,6-dihydro-2H-pyran-2-one core with a methylenedioxyphenylethyl substituent at the 6-position . Enantiopure (R)-dihydromethysticin (>99% ee) is now synthetically accessible via a yeast-reduction-based chiral-pool route, enabling procurement of stereochemically defined material for research applications .

Why Generic Kavalactone Substitution Is Not Scientifically Valid When (R)-Dihydromethysticin Is Required


The six major kavalactones are not pharmacologically interchangeable. Head-to-head studies demonstrate that individual kavalactones diverge profoundly in their capacity to induce specific cytochrome P450 isoforms, inhibit carboxylesterase 1 (CES1), and confer neuroprotection in ischemic models . For example, only dihydromethysticin and desmethoxyyangonin markedly induce CYP3A23 (~7-fold), while the remaining four kavalactones are essentially inactive . Conversely, methysticin is a substantially more potent CES1 inhibitor (Ki = 35.2 μM) than dihydromethysticin (Ki = 68.2 μM) . Substituting one kavalactone for another without accounting for these quantitative activity differences compromises experimental reproducibility and invalidates mechanistic conclusions. Furthermore, the stereochemical identity matters: (R)-dihydromethysticin is now accessible in >99% enantiomeric excess, whereas racemic or mixed preparations may confound structure-activity relationship (SAR) studies .

Quantitative Differentiation Evidence for (R)-Dihydromethysticin Against Closest Kavalactone Comparators


CYP3A23 Induction: Dihydromethysticin and Desmethoxyyangonin Are the Only Two Active Inducers Among Six Major Kavalactones

In a head-to-head comparison of purified kavalactones in primary rat hepatocytes, only dihydromethysticin and desmethoxyyangonin markedly induced CYP3A23 expression (~7-fold). In contrast, dihydrokavain, kavain, methysticin, and yangonin did not produce marked induction. Exclusion of dihydromethysticin or desmethoxyyangonin from six-kavalactone mixtures markedly reduced or completely abolished the induction response .

CYP3A4/CYP3A23 induction kavalactone selectivity pregnane X receptor

CES1 Inhibition: Dihydromethysticin Exhibits Intermediate Potency with Mixed Competitive-Noncompetitive Kinetics Distinct from Structural Analogs

All six major kavalactones were evaluated for CES1 inhibition in vitro. Ki values: methysticin 35.2 μM, dihydromethysticin 68.2 μM, kavain 81.6 μM, dihydrokavain 105.3 μM, yangonin 24.9 μM, desmethoxyyangonin 25.2 μM. Dihydromethysticin, methysticin, and yangonin displayed mixed competitive-noncompetitive inhibition, whereas kavain, dihydrokavain, and desmethoxyyangonin were purely competitive .

carboxylesterase 1 inhibition kavalactone drug interaction CES1 Ki

CYP2B6 Inhibition: Dihydromethysticin Is the Most Potent Natural Product CYP2B6 Inhibitor Identified to Date

In a screen of natural product constituents for CYP2B6 inhibition, dihydromethysticin was the most potent inhibitor of CYP2B6-catalyzed methadone metabolism (Ki = 0.074 μM, competitive), surpassing gambogic acid (Ki = 6 μM) by 81-fold and 2,2'-dihydroxychalcone (Ki = 16 μM) by 216-fold . A separate study confirmed that both (R)- and (S)-enantiomers are noncompetitive CYP2B6 inhibitors with Ki = 0.2 μM against 7-ethoxy-4-trifluoromethylcoumarin O-deethylation, and that methysticin does not generate a metabolite-inhibitor complex, unlike dihydromethysticin .

CYP2B6 inhibition methadone metabolism herb-drug interaction CYP2B6 probe inhibitor

Neuroprotection in Focal Cerebral Ischemia: Dihydromethysticin and Methysticin Are the Only Active Kavalactones

In a mouse model of focal cerebral ischemia induced by middle cerebral artery (MCA) coagulation, methysticin and dihydromethysticin (both at 10 and 30 mg/kg, i.p., 15 min pre-ischemia) significantly reduced infarct area, comparable to the reference neuroprotectant memantine (20 mg/kg). In contrast, kavain, dihydrokavain, and yangonin all failed to produce any beneficial effect on infarct area .

neuroprotection focal cerebral ischemia MCA occlusion kavalactone

Human Pharmacokinetic Systemic Exposure: Dihydromethysticin Ranks Second Among Five Quantifiable Kavalactones

In a clinical pharmacokinetic study of ten healthy volunteers receiving oral standardized kava extract (flavokavain A/B-free), the systemic exposure ranking was: dihydrokavain > dihydromethysticin > kavain > methysticin > yangonin. Desmethoxyyangonin was quantifiable only sporadically. All five quantifiable kavalactones exhibited fast absorption (Tmax 1–3 h). Dose proportionality was confirmed across the 75–225 mg kavalactone dose range .

clinical pharmacokinetics kavalactone systemic exposure human oral dosing

High-Value Application Scenarios for (R)-Dihydromethysticin Driven by Quantitative Differentiation Evidence


Selective CYP3A4 Induction Mechanistic Studies

Use (R)-dihydromethysticin as one of only two kavalactone positive controls capable of inducing CYP3A23/CYP3A4 (~7-fold). Its exclusive activity in this regard, contrasted with methysticin and kavain which are inactive, makes it essential for dissecting PXR-dependent vs. PXR-independent induction pathways in hepatocyte models .

CYP2B6 Index Inhibitor Probe Development and Validation

Leverage dihydromethysticin's unprecedented CYP2B6 inhibitory potency (Ki = 0.074–0.2 μM) and its unique metabolite-inhibitor complex formation to develop a selective CYP2B6 probe for in vitro drug interaction studies, where no strong index inhibitor currently exists .

In Vivo Cerebral Ischemia Neuroprotection Research

Deploy (R)-dihydromethysticin in rodent MCA occlusion models as a validated neuroprotective kavalactone, where it has demonstrated significant infarct reduction at 10–30 mg/kg, unlike kavain, dihydrokavain, and yangonin which are inactive .

Enantiopure SAR and Chiral Probe Development

Procure (R)-dihydromethysticin synthesized to >99% ee via the yeast-reduction chiral-pool route for stereochemistry-resolved structure-activity relationship studies, particularly to differentiate the contributions of each enantiomer to CYP2B6 inhibition and metabolite-inhibitor complex formation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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